2-[(Methylsulfanyl)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylsulfanylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYFGGZHVMPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylsulfanyl Methyl Piperidine and Its Analogues
Direct Synthetic Routes to 2-[(Methylsulfanyl)methyl]piperidine
Direct synthetic routes to this compound focus on the construction of the target molecule through the formation of the key carbon-sulfur bond or by functionalization of a pre-existing piperidine (B6355638) ring.
Carbon-Sulfur Bond Formation Strategies
The creation of the C-S bond is a pivotal step in the synthesis of this compound. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on a piperidine precursor with a methylthiolate source. This approach is predicated on the generation of an electrophilic center at the methyl group attached to the C2 position of the piperidine ring.
One plausible pathway commences with the conversion of a precursor like 2-(hydroxymethyl)piperidine into a derivative with a good leaving group, such as a tosylate or a halide. For instance, the hydroxyl group can be readily converted to a tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base. This activated intermediate can then undergo an SN2 reaction with a nucleophilic sulfur reagent, such as sodium thiomethoxide (NaSMe), to furnish the desired thioether linkage.
An analogous strategy has been demonstrated in the synthesis of related compounds. For example, the synthesis of 2-((arylthio)methyl)pyridines has been achieved from 2-picoline N-oxides, which can be functionalized to introduce a leaving group at the methyl position, followed by reaction with an appropriate thiol. rsc.org This highlights the general applicability of nucleophilic substitution for the formation of such C-S bonds.
| Precursor | Reagents | Product | Reference |
| 2-(Hydroxymethyl)piperidine | 1. p-TsCl, Base2. NaSMe | This compound | nottingham.ac.uk |
| 2-(Chloromethyl)piperidine (B3272035) | NaSMe | This compound | |
| 2-Picoline N-oxide | Ac2O, then ArSH | 2-((Arylthio)methyl)pyridine | rsc.org |
This table presents plausible and analogous reactions for the synthesis of the target compound.
Piperidine Ring Functionalization Approaches
This approach begins with a pre-formed piperidine ring and introduces the desired functional group at the C2 position. A key precursor for this strategy is piperidine-2-methanol, which is commercially available. The hydroxyl group of piperidine-2-methanol can be activated to facilitate its substitution with a methylsulfanyl group.
A well-established method for such activation is the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. The reaction of piperidine-2-methanol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) yields the corresponding sulfonate ester. This ester is an excellent substrate for nucleophilic substitution by sodium thiomethoxide or methyl mercaptan under basic conditions, leading to the formation of this compound. A similar approach has been utilized in the synthesis of various sulfur-containing heterocyclic compounds. nottingham.ac.uk
Another functionalization strategy involves the conversion of piperidine-2-methanol to 2-(chloromethyl)piperidine or 2-(bromomethyl)piperidine. This can be achieved using standard halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting halide is then readily displaced by a methylthiolate nucleophile to afford the final product. To prevent unwanted side reactions at the piperidine nitrogen, it is often advantageous to perform these reactions on an N-protected piperidine precursor, such as N-Boc-piperidine-2-methanol.
Convergent and Divergent Synthetic Pathways
Convergent and divergent synthetic strategies offer powerful tools for the creation of libraries of related compounds and for the efficient assembly of complex molecular structures.
Strategies Involving Precursor Derivatization
In many synthetic endeavors, it is beneficial to protect the reactive secondary amine of the piperidine ring to avoid side reactions and to control regioselectivity during functionalization steps. Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, piperidine can be readily converted to its N-Boc derivative, which can then be subjected to functionalization at the C2 position.
Derivatization of N-protected piperidine precursors allows for the use of a wider range of reaction conditions that might be incompatible with the free amine. Following the successful introduction of the (methylsulfanyl)methyl moiety, the protecting group can be removed under specific conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the final product. This approach is fundamental in the synthesis of complex piperidine-containing natural products and pharmaceuticals.
Total Synthesis Approaches to Substituted Piperidines Incorporating Sulfur
While a total synthesis specifically targeting this compound is not extensively documented, general methods for the construction of substituted piperidine rings can be adapted to incorporate sulfur-containing fragments. One such approach is the catalytic hydrogenation of appropriately substituted pyridine (B92270) precursors. For example, a 2-((methylsulfanyl)methyl)pyridine could potentially be reduced to the corresponding piperidine using catalysts such as platinum oxide or Raney nickel under hydrogen pressure. nih.gov However, the sulfur atom can sometimes poison the catalyst, necessitating careful selection of the catalyst and reaction conditions. The reduction of pyridinium (B92312) salts offers an alternative that can sometimes be more efficient. nih.gov
Cyclization reactions are another cornerstone of piperidine synthesis. Intramolecular reactions, such as the aza-Michael reaction, can be employed to form the piperidine ring from an acyclic precursor already containing the sulfur moiety. nih.gov For instance, an aminoalkene with a pendant methylsulfanyl group could be induced to cyclize, forming the six-membered ring.
Stereoselective and Enantioselective Synthesis
The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic routes is therefore of significant interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ substantially.
One strategy for achieving enantioselectivity is to start from a chiral precursor. Chiral piperidine-2-methanol, which is available in both enantiomeric forms, can be used as a starting material. The conversion of enantiopure piperidine-2-methanol to this compound via the methods described in section 2.1.2 would proceed with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism, thus affording an enantiomerically enriched product.
Asymmetric catalysis provides another powerful avenue to enantiomerically pure 2-substituted piperidines. For example, the asymmetric hydrogenation of 2-substituted pyridinium salts using chiral iridium or rhodium catalysts has been shown to produce chiral piperidines with high enantiomeric excess. nih.gov A pyridine precursor bearing the (methylsulfanyl)methyl group at the 2-position could potentially be a substrate for such a reaction.
Biocatalysis also offers highly selective methods. For instance, baker's yeast has been used for the asymmetric reduction of 3-oxo-piperidine-1,2-dicarboxylates to yield chiral 3-hydroxy-piperidine derivatives, which can serve as versatile intermediates for the synthesis of other chiral piperidines. nottingham.ac.uk A similar biocatalytic approach could potentially be developed for precursors of this compound. Furthermore, biomimetic approaches using organocatalysts have been successfully employed in the asymmetric synthesis of 2-substituted piperidine alkaloids, achieving high enantiomeric excess. nih.gov
| Method | Chiral Source/Catalyst | Product Type | Key Features | Reference |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Catalyst | Enantioenriched 2-substituted piperidines | High enantioselectivity from pyridine precursors | nih.gov |
| Biocatalytic Reduction | Baker's Yeast | Chiral hydroxy-piperidine intermediates | High diastereo- and enantioselectivity | nottingham.ac.uk |
| Organocatalytic Synthesis | Chiral Proline Derivatives | Enantioenriched 2-substituted piperidines | Biomimetic, high enantiomeric excess | nih.gov |
This table summarizes various stereoselective approaches applicable to the synthesis of chiral 2-substituted piperidines.
Chiral Auxiliary-Based Methods
Chiral auxiliary-based approaches provide a robust and often predictable method for establishing the desired stereochemistry in 2-substituted piperidines. In this strategy, an achiral piperidine precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.
A common strategy involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For the synthesis of 2-substituted piperidines, a typical approach starts with a protected piperidine precursor which is then subjected to an asymmetric alkylation reaction. The chiral auxiliary, attached to the nitrogen atom, sterically hinders one face of the molecule, forcing the incoming electrophile to attack from the less hindered face.
While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the general principles can be applied. A plausible synthetic route could commence with the acylation of a piperidine precursor with a chiral auxiliary. Subsequent deprotonation at the C2 position with a strong base would generate a chiral enolate, which could then be reacted with a suitable electrophile such as chloromethyl methyl sulfide (B99878) (ClCH₂SMe) to introduce the desired side chain. The diastereoselectivity of this alkylation step is crucial and is dictated by the nature of the chiral auxiliary. Subsequent removal of the auxiliary would yield the target compound.
Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Typical Application | Potential for this compound Synthesis |
| Evans' Oxazolidinones | Asymmetric alkylation of N-acyl derivatives | High diastereoselectivity in the introduction of the side chain. |
| Meyers' Chiral Lactams | Asymmetric alkylation of α-deprotonated lactams | Applicable for the synthesis of piperidin-2-one precursors. |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of carbonyl compounds | Could be used for precursors containing a ketone functionality. |
This table presents potential applications based on established methodologies for other 2-substituted piperidines.
Asymmetric Catalysis in Piperidine and Organosulfur Bond Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering high efficiency and atom economy. In the context of this compound synthesis, asymmetric catalysis can be employed at various stages, including the formation of the piperidine ring itself or the stereoselective introduction of the sulfur-containing side chain.
One prominent strategy involves the asymmetric hydrogenation of substituted pyridines. A suitably substituted pyridine precursor, bearing a group that can be converted to the (methylsulfanyl)methyl side chain, can be enantioselectively reduced using a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands. This approach directly establishes the stereocenter at the C2 position.
Alternatively, catalytic asymmetric methods can be used to construct the piperidine ring from acyclic precursors. For instance, an intramolecular hydroamination of an appropriately substituted amino-alkene, catalyzed by a chiral metal complex, can lead to the formation of the chiral piperidine ring.
Furthermore, asymmetric catalysis can be applied to the formation of the C-S bond. While less common for this specific substrate, methods for the enantioselective sulfenylation of carbonyl compounds or their derivatives could potentially be adapted to introduce the methylsulfanyl group stereoselectively.
Table 2: Asymmetric Catalytic Approaches for Piperidine Synthesis
| Catalytic System | Reaction Type | Applicability to this compound |
| Rhodium/Chiral Diphosphine | Asymmetric Hydrogenation | Reduction of a pyridine precursor with a suitable side chain. |
| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Construction of the piperidine ring from acyclic precursors. |
| Organocatalysis | Asymmetric Mannich Reaction | Formation of key intermediates for piperidine ring synthesis. |
This table illustrates general catalytic systems and their potential relevance to the target molecule's synthesis.
Diastereoselective Control in Synthetic Sequences
Diastereoselective strategies are fundamental in syntheses involving multiple stereocenters or when a pre-existing stereocenter is used to control the formation of a new one. In the synthesis of this compound analogues, diastereoselective control can be exerted during the construction of the piperidine ring or in the modification of a chiral piperidine precursor.
A common approach starts from a chiral precursor, such as a derivative of a natural amino acid like L-lysine, which already contains a stereocenter that can direct the formation of the piperidine ring. For instance, cyclization of a suitably modified lysine (B10760008) derivative can lead to a 2-substituted piperidine with a defined stereochemistry.
Another strategy involves the diastereoselective reduction of a cyclic imine or enamine precursor. The stereochemical outcome of the reduction, often carried out with hydride reagents, can be influenced by the steric environment around the double bond, which may be controlled by existing substituents on the ring.
Furthermore, the functionalization of a pre-existing chiral piperidine derivative, such as piperidine-2-methanol, offers a viable route. The chiral alcohol can be converted to a leaving group (e.g., a tosylate or mesylate), which is then displaced by a sulfur nucleophile like sodium thiomethoxide (NaSMe). This Sₙ2 reaction proceeds with inversion of configuration, allowing for the predictable formation of the desired stereoisomer.
Table 3: Diastereoselective Strategies in Piperidine Synthesis
| Strategy | Key Transformation | Stereochemical Control |
| Chiral Pool Synthesis | Cyclization of a chiral precursor (e.g., from L-lysine) | Substrate-controlled diastereoselectivity. |
| Diastereoselective Reduction | Reduction of a cyclic imine/enamine | Reagent- or substrate-controlled diastereoselectivity. |
| Nucleophilic Substitution | Sₙ2 displacement on a chiral piperidine derivative | Predictable inversion of configuration. |
This table outlines common diastereoselective methods applicable to the synthesis of chiral piperidines.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. When designing synthetic routes to this compound, several green aspects can be considered to minimize the environmental impact. orgchemres.org
One key principle is the use of safer solvents and reaction conditions. Whenever possible, the use of hazardous organic solvents should be replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. orgchemres.org Additionally, conducting reactions at ambient temperature and pressure can significantly reduce energy consumption.
Atom economy is another crucial factor. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic reactions, particularly asymmetric catalysis, are inherently more atom-economical than stoichiometric methods, such as those employing chiral auxiliaries.
The use of renewable feedstocks is also a central tenet of green chemistry. While the synthesis of complex piperidine derivatives often relies on petroleum-based starting materials, exploring routes that utilize bio-based precursors can contribute to a more sustainable process. For instance, piperidine itself can be synthesized from biomass-derived furfural. nih.gov
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Safer Solvents | Use of water or ethanol in cyclization or functionalization steps. |
| Atom Economy | Preference for catalytic methods over stoichiometric reagents. |
| Renewable Feedstocks | Exploration of bio-based starting materials for the piperidine core. |
| Waste Reduction | Minimizing the use of protecting groups and employing one-pot procedures. |
Reactivity and Mechanistic Investigations of 2 Methylsulfanyl Methyl Piperidine
Reactions at the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring imparts nucleophilic and basic properties, making it susceptible to reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
The secondary amine of 2-[(methylsulfanyl)methyl]piperidine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents onto the piperidine nitrogen, thereby modifying the molecule's steric and electronic properties.
N-alkylation is typically achieved by reacting the piperidine derivative with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt through over-alkylation, the reaction is often carried out with the piperidine as the limiting reagent or by using a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases and solvent systems for N-alkylation of piperidines are summarized in the table below.
| Reagents | Base | Solvent | Temperature | Reference |
| Alkyl bromide or iodide | None (piperidine in excess) | Acetonitrile | Room Temperature | researchgate.net |
| Alkylating agent | K₂CO₃ | Dry DMF | Room Temperature | researchgate.net |
| Alkylating agent | NaH | Dry DMF | 0 °C to Room Temperature | researchgate.net |
| Alkyl halide | KHCO₃ | Acetonitrile | Not specified | researchgate.net |
N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is generally rapid and leads to the formation of a stable amide. The process can be considered a nucleophilic acyl substitution. A patent describes the N-acylation of a similar piperidine derivative, followed by reduction of the resulting amide to the corresponding N-alkyl compound, highlighting the utility of acylation as a stepping stone to N-alkylation. google.com
Amine Exchange Reactions and Related Transformations
While direct amine exchange at the piperidine nitrogen is not a commonly reported transformation for this specific compound, related reactions involving the displacement of other groups by amines are known in similar systems. For instance, studies on substituted methylthiobenzylidene Meldrum's acids have shown that secondary alicyclic amines, such as piperidine, can displace a methylthio group. nih.gov This reaction proceeds through a multi-step mechanism involving nucleophilic attack of the amine, followed by proton transfer and elimination of the methanethiolate. nih.gov While this example involves the displacement of the methylthio group rather than an amine exchange at the piperidine nitrogen, it underscores the nucleophilic character of piperidines in substitution reactions.
Transformations of the Methylsulfanyl Moiety
The sulfur atom in the methylsulfanyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, nucleophilic displacement, and desulfurization.
Oxidation Reactions of the Sulfur Atom (e.g., to sulfoxides, sulfones)
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The level of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. The oxidation to the sulfoxide is often the first step, and further oxidation leads to the sulfone. researchgate.net
A variety of reagents are available for the oxidation of sulfides. Hydrogen peroxide is a "green" and effective oxidant, often used in conjunction with a catalyst or in a suitable solvent like glacial acetic acid to achieve high selectivity for the sulfoxide. nih.govresearchgate.net For the preparation of sulfones, stronger oxidizing conditions or specific catalysts may be required. organic-chemistry.org The table below presents a selection of common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.
| Oxidizing Agent | Product | Conditions | Reference |
| Hydrogen Peroxide (30%) | Sulfoxide | Glacial Acetic Acid, Room Temperature | nih.gov |
| Hydrogen Peroxide (30%) | Sulfone | Sodium tungstate, phenylphosphonic acid, methyltrioctylammonium hydrogensulfate | researchgate.net |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent | organic-chemistry.org |
| Selectfluor | Sulfoxide or Sulfone | H₂O, Stoichiometry dependent | organic-chemistry.org |
| Urea-hydrogen peroxide | Sulfone | Phthalic anhydride, Ethyl acetate | organic-chemistry.org |
Nucleophilic Displacement Reactions at the Sulfur Center
The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.org Conversely, the methylthio group can act as a leaving group in nucleophilic substitution reactions, particularly after activation, for example, through oxidation to a sulfoxide or sulfone. A study on various methylthio-containing compounds demonstrated that the oxidized methylthio moieties (sulfoxide and sulfone) could be displaced by nucleophiles like glutathione. nih.gov The sulfoxide is thought to be displaced as methanesulfenic acid, while the sulfone is displaced as methanesulfinic acid. nih.gov
Desulfurization Processes
Desulfurization, the removal of the sulfur atom, can be a useful synthetic transformation. While direct desulfurization of this compound is not extensively documented, related processes provide insight into potential reaction pathways. For instance, a method for the desulfurization of thiols for nucleophilic substitution has been developed using a Ph₃P/ICH₂CH₂I system, which could potentially be adapted for thioethers. cas.cn
In a different context, a study on the hydrodesulfurization (HDS) of dibenzothiophene (B1670422) showed that 2-methylpiperidine (B94953) can promote the direct desulfurization pathway at low partial pressures over a NiMo/γ-Al₂O₃ catalyst. core.ac.ukethz.ch Although this is not a desulfurization of the piperidine derivative itself, it demonstrates the potential role of piperidine structures in influencing desulfurization reactions on a catalyst surface. core.ac.ukethz.ch
Reactions at the Piperidine Ring Carbons (excluding the exocyclic carbon)
Electrophilic Aromatic Substitution (if applicable to derived aromatic systems)
Electrophilic aromatic substitution reactions are characteristic of aromatic compounds and, as such, are not applicable to the saturated carbocyclic framework of the piperidine ring in this compound. The absence of a π-electron system precludes the typical mechanism involving the formation of a resonance-stabilized carbocation (a sigma complex).
However, if this compound were a substituent on an aromatic ring, or if the piperidine ring itself were part of a larger, unsaturated aromatic system (e.g., a pyridine (B92270) derivative), then electrophilic substitution on that aromatic portion would be plausible. In such hypothetical scenarios, the piperidine moiety would likely act as an activating group due to the electron-donating nature of the nitrogen atom, directing incoming electrophiles to the ortho and para positions of the aromatic ring. The rate and regioselectivity of such reactions are significantly influenced by the nature of the substituent groups already present on the aromatic ring. For instance, activating groups stabilize the cationic intermediate formed during substitution by donating electrons, while deactivating groups destabilize it.
Nucleophilic Addition and Substitution Reactions
Direct nucleophilic addition or substitution reactions at the carbon atoms of the saturated piperidine ring are uncommon under standard conditions. The C-H bonds are generally unreactive towards nucleophiles, and there are no inherent leaving groups on the unsubstituted ring carbons that would facilitate a substitution reaction. The high pKa of a potential hydride leaving group makes direct SN2-type displacement of a hydrogen atom energetically unfavorable.
Reactions of this type on a piperidine ring typically require prior functionalization to introduce a good leaving group or to activate an adjacent position. For instance, the presence of a carbonyl group within the ring (a piperidone) would render the α-carbons susceptible to nucleophilic attack. However, in the case of this compound, the ring carbons are not activated in this manner.
The primary site of nucleophilic character in the molecule is the nitrogen atom, which readily participates in reactions with electrophiles. While not a reaction at a ring carbon, the nucleophilicity of the piperidine nitrogen is a dominant feature of its chemistry. For example, piperidine can act as a nucleophile in nucleophilic aromatic substitution reactions on activated aromatic systems, such as 2,4-dinitrochlorobenzene.
Cyclization and Rearrangement Reactions
The structure of this compound, with its functionalized side chain, presents possibilities for intramolecular reactions leading to new cyclic structures or rearrangements of the piperidine framework.
Intramolecular Cyclizations Leading to Fused Systems
The 2-[(methylsulfanyl)methyl] substituent can potentially participate in intramolecular cyclization reactions to form fused bicyclic systems, which are of significant interest in medicinal chemistry. nih.gov The specific nature of such a cyclization would depend on the reaction conditions and the potential for activation of the side chain or the piperidine ring itself.
One general strategy for forming fused bicyclic piperidines involves the creation of a new ring that shares atoms with the original piperidine ring. rsc.orgrsc.org While no specific examples for this compound are documented, analogous transformations in other 2-substituted piperidines provide insight into potential pathways. For instance, an intramolecular [2+2] photocycloaddition has been utilized as a key step in the synthesis of fused bicyclic piperidines. enamine.net
Another approach could involve the functionalization of the piperidine nitrogen, followed by cyclization onto the side chain. For example, if the nitrogen were to be acylated with a group containing a reactive site, subsequent intramolecular reaction with the sulfur atom or the exocyclic methylene (B1212753) group of the side chain could lead to a fused system. The formation of bicyclic lactams from acyclic β-enaminoesters derived from amino alcohols is a known method for creating such structures. rsc.org
The table below summarizes general approaches to the synthesis of fused piperidine systems that could potentially be adapted for this compound derivatives.
| Cyclization Strategy | Description | Potential Product Type |
| Intramolecular [2+2] Photocycloaddition | A photochemical reaction that forms a four-membered ring by the union of two double bonds within the same molecule. | Fused cyclobutane-piperidine systems. |
| Aza-Annulation of β-enaminoesters | Cyclization of β-enaminoesters derived from β-amino alcohols to form bicyclic lactams. | Fused lactam-piperidine systems. |
| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene. | Fused systems containing a new carbocyclic or heterocyclic ring. |
Ring Expansion and Contraction Methodologies
The modification of the piperidine ring size through expansion or contraction represents a powerful strategy for generating skeletal diversity in nitrogen-containing heterocycles.
Ring Expansion:
Methodologies for the expansion of piperidine rings to seven- or eight-membered azacycles (azepanes and azocanes, respectively) have been developed. One such method involves a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. chemrxiv.org Although this compound does not possess the requisite alkenyl group, derivatization to introduce such a functionality could open a pathway for this type of transformation. Other ring expansion strategies often involve the formation of bicyclic intermediates that subsequently undergo cleavage to yield a larger ring. researchgate.net
Ring Contraction:
Ring contraction of piperidines to pyrrolidines or cyclopentanes is another known transformation. A visible light-mediated ring contraction of α-acylated piperidines has been shown to produce cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This process proceeds via a Norrish type II reaction. For this compound to undergo a similar reaction, it would first need to be acylated at the nitrogen, and the subsequent reactivity would depend on the photophysical properties of the resulting molecule.
Another approach involves the oxidative ring contraction of N-substituted piperidines, which can lead to the formation of pyrrolidin-2-ones or 3-iodopyrroles, depending on the reaction conditions. rsc.orgrsc.org This type of reaction often involves the formation of an enamine intermediate followed by a cascade of reactions including ring cleavage and re-cyclization.
The following table outlines some general methodologies for piperidine ring size modification.
| Transformation | Methodology | Key Intermediate/Reaction Type | Resulting Scaffold |
| Ring Expansion | Palladium-catalyzed rearrangement | Allylic amine rearrangement | Azepane or Azocane |
| Ring Contraction | Photomediated reaction | Norrish type II / Mannich reaction | Cyclopentane |
| Ring Contraction | Oxidative cascade | Enamine formation, C-N bond cleavage/reformation | Pyrrolidin-2-one or 3-Iodopyrrole |
Derivatization and Analog Development
Introduction of Diverse Functional Groups
The derivatization of 2-[(methylsulfanyl)methyl]piperidine can be strategically approached at two primary locations: the piperidine (B6355638) nitrogen and the sulfur atom of the side chain. These modifications allow for the introduction of a wide array of functional groups, thereby tuning the molecule's steric and electronic properties.
The secondary amine of the piperidine ring is a nucleophilic site readily amenable to a variety of classic N-functionalization reactions. Standard synthetic protocols can be employed to introduce substituents that can alter the compound's basicity, lipophilicity, and potential for hydrogen bonding. Common derivatizations include:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
N-Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl moieties. researchgate.net
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
The sulfur atom in the methylsulfanyl side chain offers another key site for functionalization, primarily through oxidation. The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. These transformations significantly alter the polarity and hydrogen bond accepting capability of the side chain. nih.gov The oxidation of sulfides to sulfones is a common strategy in medicinal chemistry, and various reagents can achieve this, including hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgorientjchem.orgmdpi.com The resulting methylsulfonylmethyl group is a stable, polar functionality found in numerous bioactive compounds. chemrxiv.org
| Reaction Type | Functionalization Site | Reagents & Conditions | Resulting Functional Group |
|---|---|---|---|
| N-Acylation | Piperidine Nitrogen | Acyl Chloride, Base (e.g., Triethylamine) | Amide |
| N-Alkylation | Piperidine Nitrogen | Alkyl Halide, Base (e.g., K₂CO₃) | Tertiary Amine |
| Reductive Amination | Piperidine Nitrogen | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| Buchwald-Hartwig Amination | Piperidine Nitrogen | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl Piperidine |
| Oxidation | Sulfur Atom | m-CPBA or H₂O₂ | Sulfoxide/Sulfone |
Synthesis of Spirocyclic and Polycyclic Analogues
Spirocyclic structures, which contain two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. whiterose.ac.uknih.gov The this compound framework can be envisioned as a precursor for the synthesis of novel spiropiperidines through intramolecular cyclization strategies. mdpi.comresearchgate.net
One potential approach involves the functionalization of both the piperidine nitrogen and the carbon atom of the methyl side chain (made possible, for example, after oxidation to the sulfone which allows for alpha-deprotonation). An appropriately chosen bifunctional reagent could link these two positions, creating a new ring and forming a spirocenter at the C2 position of the original piperidine. Methodologies for forming spirocycles often involve key steps like intramolecular alkylations, ring-closing metathesis, or cycloadditions. whiterose.ac.ukresearchgate.net
For instance, after N-alkylation with a chain containing a terminal leaving group, an intramolecular SN2 reaction could be triggered by deprotonation of a carbon adjacent to an activating group (like a sulfone) on the side chain. This would forge a new carbon-carbon bond and establish the spirocyclic core. Various synthetic strategies have been developed for creating spirocyclic piperidine systems, which could be adapted for derivatives of this compound. nih.govsemanticscholar.org
| General Strategy | Key Reaction | Description |
|---|---|---|
| Intramolecular Alkylation | SN2 Cyclization | A nucleophilic center within the molecule displaces a leaving group on a tethered chain to form a new ring. |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | A diene precursor is cyclized using a ruthenium catalyst to form a new unsaturated ring, which can be subsequently hydrogenated. whiterose.ac.uk |
| Cycloaddition Reactions | [3+2] or [4+2] Cycloaddition | An intramolecular Diels-Alder or 1,3-dipolar cycloaddition reaction can be used to construct a new ring fused at the spirocenter. researchgate.netnih.gov |
| Radical-Mediated Cyclization | Radical Addition | A radical generated on a side chain can add intramolecularly to an acceptor group to forge the spirocyclic system. mdpi.com |
Preparation of Complex Molecular Architectures via this compound
The inherent chirality at the C2 position of this compound (when synthesized or resolved into a single enantiomer) makes it a valuable chiral building block for the synthesis of more complex molecular architectures, such as natural products and their analogs. Chiral auxiliaries are temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions, after which they can be removed. wikipedia.orgnih.gov While not a classic auxiliary in the vein of Evans oxazolidinones, enantiopure 2-substituted piperidines serve as crucial starting materials for many alkaloids. researchgate.net
The piperidine ring itself is a privileged scaffold in a multitude of biologically active compounds. By using enantiomerically pure this compound as a starting point, chemists can control the stereochemistry at the C2 position while elaborating the rest of the molecule. The methylsulfanylmethyl side chain can be further manipulated or used as a handle for attaching other fragments of a target molecule. For example, oxidation to the sulfone creates a good leaving group, allowing for the displacement of the entire side chain via nucleophilic substitution to introduce new, more complex substituents.
Construction of Compound Libraries for Chemical Space Exploration
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for exploring chemical space by rapidly generating large numbers of structurally diverse molecules. nih.govmdpi.com The this compound scaffold is an excellent starting point for the construction of compound libraries. Its multiple points of diversification allow for the creation of a matrix of related compounds from a common core.
A typical library synthesis based on this scaffold would involve a multi-step sequence where different building blocks are introduced at each diversification point. For example:
Scaffold Preparation: Synthesis of the core this compound.
First Diversification (R¹): A set of diverse aldehydes or acyl chlorides are reacted with the piperidine nitrogen to introduce a variety of substituents (R¹).
Second Diversification (R²): The sulfide moiety is oxidized to the sulfone. The carbon between the piperidine ring and the sulfone can then be functionalized, for instance, by alkylation with a set of different alkyl halides (R²).
This approach allows for the exponential generation of a library of unique compounds with the general structure derived from the original scaffold. Such libraries are invaluable for screening against biological targets to identify new hit compounds in drug discovery programs. nih.govresearchgate.net The principles of multicomponent reactions can also be applied to rapidly build complexity and diversity around the piperidine core. researchgate.net
Chirality and Stereochemical Studies
Determination of Absolute and Relative Stereochemistry
Establishing the precise three-dimensional arrangement of atoms—both the relative configuration of stereocenters within the molecule and the absolute configuration of the entire molecule—is a cornerstone of stereochemical analysis. For 2-substituted piperidines, a combination of spectroscopic and crystallographic techniques is typically employed.
Spectroscopic Methods for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the relative stereochemistry of cyclic compounds like piperidines. The conformation of the six-membered ring, which is typically a chair form, dictates the spatial relationship between its substituents, and this is reflected in NMR parameters.
The orientation of the substituent at the C2 position (axial or equatorial) can be determined by analyzing the coupling constants (J-values) of the proton at C2. According to the Karplus relationship, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them.
An axial C2-proton typically shows large couplings (J ≈ 8-12 Hz) to the axial protons on the adjacent carbons (C3 and C6) due to their anti-periplanar relationship (dihedral angle ≈ 180°).
An equatorial C2-proton exhibits smaller couplings (J ≈ 2-5 Hz) to both axial and equatorial protons on adjacent carbons due to gauche relationships (dihedral angle ≈ 60°).
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can reveal through-space proximity between protons, helping to confirm stereochemical assignments. For instance, an axial substituent at C2 would show NOE correlations to other axial protons within the ring. Analysis of the NMR spectra for stereoisomers of related 2,3-disubstituted piperidines provides information regarding their preferred conformations, indicating that a substituent at the 2-position can override other effects to preferentially occupy an equatorial position to minimize steric strain. researchgate.net
| Parameter | C2-Substituent: Equatorial | C2-Substituent: Axial | Rationale |
| ¹H NMR Shift of C2-H | Downfield (deshielded) | Upfield (shielded) | Anisotropic effects from C-C and C-N bonds. |
| Coupling Constant (JH2ax-H3ax) | ~2-5 Hz (gauche) | ~8-12 Hz (anti) | Dihedral angle dependence (Karplus relationship). |
| Coupling Constant (JH2ax-H3eq) | ~2-5 Hz (gauche) | ~2-5 Hz (gauche) | Dihedral angle dependence. |
| NOE Correlations | C2-H to C6-Heq, C4-Heq | C2-H to C4-Hax, C6-Hax | Through-space proximity of protons (<5 Å). |
X-ray Crystallographic Analysis of Chiral Derivatives
Single-crystal X-ray crystallography is the most definitive method for determining both the relative and absolute stereochemistry of a chiral molecule. nih.gov It provides an unambiguous three-dimensional map of electron density, from which atomic positions can be precisely determined. For amines like 2-[(methylsulfanyl)methyl]piperidine, which are often oils or low-melting solids, obtaining crystals suitable for analysis can be challenging.
A common strategy is to prepare a crystalline derivative by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties and are more likely to crystallize. The structure of a single crystal from one of these salts can then be determined.
Once a high-quality crystal is obtained, the resulting crystallographic data not only confirms the relative stereochemistry (i.e., the arrangement of the substituent on the piperidine (B6355638) ring) but can also be used to establish the absolute configuration. acs.org By using anomalous dispersion, particularly with heavier atoms present (like sulfur in the target molecule), the absolute structure can be determined, allowing for the assignment of the (R) or (S) configuration to the stereocenter. Studies on other chiral piperidine derivatives have successfully used this method to confirm configurations, often revealing the piperidine ring in a chair or, in some strained systems, a boat conformation. nih.govrsc.org
| Parameter | Example Data for a Chiral Piperidine Derivative | Significance |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ (Chiral) | Indicates the symmetry elements within the crystal; a chiral space group confirms the sample is enantiopure. |
| Flack Parameter | ~0.0(2) | A value close to zero confirms the correct absolute stereochemistry has been assigned. rsc.org |
| Key Torsion Angle | N1-C2-C(substituent)-S | Defines the conformation of the side chain relative to the ring. |
| Ring Conformation | Chair | Confirms the lowest energy conformation of the piperidine ring. |
Chiral Resolution Techniques for Enantiopure this compound
Since many biological systems exhibit high stereoselectivity, the separation of a racemic mixture into its individual enantiomers is a critical process in medicinal chemistry. Several techniques are available for the chiral resolution of piperidines.
Classical Resolution via Diastereomeric Salts: This is a widely used and cost-effective method. It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid. nih.govrsc.org The reaction produces a mixture of two diastereomeric salts. Due to their different physical properties (e.g., solubility), these salts can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, yielding the desired enantiopure piperidine.
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. whiterose.ac.uk For example, in an enantioselective acylation, a chiral catalyst may facilitate the acylation of one enantiomer much faster than the other. nih.gov This allows for the separation of the faster-reacting, acylated enantiomer from the slower-reacting, unreacted enantiomer. High selectivity factors (s) are desirable for an efficient separation. Kinetic resolution using a chiral base system of n-BuLi and (-)-sparteine (B7772259) has been successfully applied to resolve 2-arylpiperidines. acs.orgnih.gov
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. This method is often used to determine the enantiomeric excess (ee) of a sample and can be scaled up for preparative separation.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities, separated by crystallization. | Scalable, cost-effective, well-established. | Trial-and-error process to find a suitable resolving agent; theoretical max yield is 50% per enantiomer. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst. | Can provide high enantiomeric purity for both the product and unreacted starting material. | Theoretical max yield is 50% for one enantiomer; requires careful control of reaction conditions. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds, excellent for analytical assessment (ee%). | Can be expensive for large-scale separations, requires method development. |
Stereoelectronic Effects on Reactivity and Conformation
Stereoelectronic effects are orbital interactions that dictate the shape and reactivity of a molecule. In piperidine systems, the non-bonding lone pair of electrons on the nitrogen atom plays a crucial role in these effects. The piperidine ring exists in a dynamic equilibrium between two chair conformations. A substituent at the C2 position can be either axial or equatorial.
While sterics often favor the larger substituent in the less hindered equatorial position, stereoelectronic effects can sometimes override this preference. A key interaction is hyperconjugation, which involves the donation of electron density from a filled orbital to a nearby empty (antibonding) orbital. In the piperidine ring, an important interaction is the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of an adjacent C-C or C-H bond (σ*).
This nN → σ* interaction is maximized when the orbitals are anti-periplanar (aligned at 180°).
When the 2-[(methylsulfanyl)methyl] group is equatorial , the nitrogen lone pair is axial. This lone pair is anti-periplanar to the C2-C3 and C2-H bonds within the ring, leading to stabilizing hyperconjugative interactions.
When the 2-[(methylsulfanyl)methyl] group is axial , the nitrogen lone pair is equatorial. This orientation does not allow for an anti-periplanar alignment with adjacent ring bonds, resulting in weaker stereoelectronic stabilization from this specific interaction.
| Interaction Type | Description | Consequence |
| Steric Hindrance (1,3-diaxial) | Repulsive interaction between an axial substituent and other axial atoms/groups. | Destabilizes the conformer with the axial substituent. |
| Hyperconjugation (nN → σC-C) | Donation of electron density from the nitrogen lone pair to an adjacent C-C antibonding orbital. | Stabilizes the conformer where the lone pair is anti-periplanar to a ring bond (typically when the lone pair is axial). |
| Anomeric Effect (generalized) | A stereoelectronic preference for an axial conformation of a substituent adjacent to a heteroatom. | Can stabilize an otherwise sterically disfavored axial conformer through n → σ interactions. |
| Dipole-Dipole Interactions | Electrostatic interactions between bond dipoles (e.g., C-N, C-S). | Can influence the rotational preference of the side chain and the overall ring conformation. |
Computational and Theoretical Chemistry of 2 Methylsulfanyl Methyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. orientjchem.orgssrn.com These calculations provide a fundamental understanding of electron distribution, orbital energies, and reactivity.
The electronic structure of 2-[(Methylsulfanyl)methyl]piperidine is defined by the interplay of the saturated piperidine (B6355638) ring and the flexible, sulfur-containing side chain. A bonding analysis reveals a framework of sigma (σ) bonds forming the piperidine ring and the side chain, with lone pairs of electrons localized on the nitrogen and sulfur atoms.
Quantum chemical calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For the piperidine ring, the C-C and C-N bond lengths are expected to be typical for saturated heterocyclic systems. The geometry of the 2-substituent, -(CH2)-S-(CH3), introduces additional degrees of freedom. The bond lengths involving the sulfur atom (C-S) are significantly longer than C-C or C-N bonds, reflecting the larger atomic radius of sulfur.
Table 1: Predicted Bond Lengths and Angles for this compound This table presents hypothetical, yet typical, values based on standard bond lengths and angles for similar molecular fragments.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N (ring) | ~1.47 Å |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Length | C-S | ~1.81 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | C-N-C (ring) | ~111° |
| Bond Angle | C-S-C | ~99° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.orgwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be primarily localized on the nitrogen and sulfur atoms, which possess lone pairs of electrons. These sites represent the molecule's primary nucleophilic centers. The LUMO, conversely, would likely be distributed across the σ* (antibonding) orbitals of the C-N, C-S, and N-H bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. ekb.egchemjournal.kz A smaller gap generally implies higher reactivity. The presence of the sulfur atom is expected to raise the energy of the HOMO compared to a simple alkyl-substituted piperidine, potentially leading to a smaller HOMO-LUMO gap and enhanced nucleophilicity.
Table 2: Predicted Frontier Molecular Orbital Energies Illustrative energy values for discussing reactivity trends.
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 | Indicates electron-donating capability (nucleophilicity), localized on N and S atoms. |
| LUMO Energy | +1.5 to +2.0 | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 7.5 to 8.0 | Reflects chemical stability and reactivity. |
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the molecule's electron density surface. libretexts.orgrsc.org It provides a visual guide to the electrophilic and nucleophilic regions of a molecule. researchgate.net
In an ESP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are expected to be concentrated around the nitrogen and sulfur atoms due to their lone pairs. These are the sites most susceptible to electrophilic attack.
Positive Potential (Blue): This electron-deficient region would be most prominent around the hydrogen atom attached to the piperidine nitrogen (the N-H group). This site is the primary center for hydrogen bonding and interaction with nucleophiles.
Neutral Potential (Green): The carbon-hydrogen framework of the piperidine ring and the methyl groups would exhibit a relatively neutral potential.
Conformational Analysis and Dynamics
The biological activity and physical properties of piperidine derivatives are often dictated by their three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the complex conformational landscape of molecules like this compound.
Conformational analysis of the piperidine ring is a classic topic in stereochemistry. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position.
Equatorial vs. Axial Conformation: Due to steric hindrance (1,3-diaxial interactions), the bulky 2-[(methylsulfanyl)methyl] substituent is strongly favored to be in the equatorial position. nih.gov The axial conformer would be significantly higher in energy and thus less populated at equilibrium. Molecular mechanics calculations can quantify this energy difference.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, including ring flipping and side-chain rotations, often in the presence of a solvent. ssrn.comuq.edu.aunih.govnih.gov For this compound, MD simulations would confirm the stability of the equatorial-chair conformation and explore the rotational freedom of the C-C and C-S bonds in the side chain, revealing its preferred orientations in solution.
A more detailed understanding of conformational preferences is obtained by exploring the molecule's potential energy surface (PES). This involves calculating the energy of the molecule as a function of its geometry, typically by systematically varying key dihedral angles.
The PES for this compound would map the energy changes associated with two primary conformational processes:
Piperidine Ring Inversion: This involves the transition from one chair conformation to another via a higher-energy twist-boat intermediate. The energy barrier for this process would be calculated.
Side-Chain Rotation: The rotation around the C2-CH2 and CH2-S bonds defines the spatial orientation of the methylsulfanyl group relative to the piperidine ring. The PES would identify the lowest energy rotamers.
The global minimum on the PES would correspond to the most stable conformation of the molecule, which is predicted to be the chair form with the 2-substituent in an equatorial position and an optimal rotational state of the side chain.
Table 3: Predicted Relative Energies of Key Conformers Hypothetical energy differences illustrating the stability of the equatorial conformer.
| Conformation | Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.0 (Global Minimum) | >99% |
| Chair | Axial | ~2.5 - 3.5 | <1% |
| Twist-Boat | - | ~5.0 - 6.0 | <<1% |
Mechanistic Computational Studies
Detailed mechanistic computational studies specifically focused on this compound are not extensively documented in publicly available literature. However, general computational methodologies are routinely applied to substituted piperidines to understand their chemical behavior. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure and predict reaction outcomes.
For a molecule like this compound, mechanistic studies could potentially investigate reactions such as N-alkylation, oxidation of the sulfur atom, or ring-opening reactions. Computational approaches would be invaluable in mapping the potential energy surfaces of these transformations.
Transition State Characterization
The characterization of transition states is a cornerstone of computational mechanistic chemistry, providing critical insights into the energy barriers and geometries of reacting species as they convert from reactants to products. For any proposed reaction involving this compound, transition state theory (TST) would be the guiding framework for these investigations.
Computational chemists would typically use methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods to locate the saddle points on the potential energy surface that correspond to transition states. Once located, the transition state structure is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical SN2 reaction at the sulfur atom, the transition state would feature a trigonal bipyramidal geometry around the sulfur. The characterization of this transition state would provide the activation energy, a key determinant of the reaction rate. While specific data for this compound is not available, the principles of transition state characterization are well-established and would be directly applicable.
Reaction Pathway Elucidation
Elucidating a complete reaction pathway involves mapping the energetic landscape that connects reactants, intermediates, transition states, and products. For this compound, this could involve exploring different conformational isomers of the reactants and products, as the piperidine ring can exist in chair and boat conformations, and the side chain has multiple rotatable bonds.
Intrinsic Reaction Coordinate (IRC) calculations are a standard computational tool used to trace the reaction pathway downhill from a transition state to the connected reactants and products, thus confirming the proposed mechanism. By calculating the energies of all stationary points along the reaction pathway, a detailed energy profile can be constructed.
For example, the elucidation of the reaction pathway for the oxidation of the thioether group to a sulfoxide (B87167) and then a sulfone would involve locating the transition states for each oxygen transfer step and identifying any potential intermediates. The relative energies of these species would reveal the kinetic and thermodynamic favorability of each step.
Thermochemical Properties Determination through Computational Methods
Computational chemistry provides a robust framework for the determination of thermochemical properties such as enthalpy of formation, entropy, and heat capacity. High-level ab initio methods, such as G3 or CBS-QB3, are often employed for accurate thermochemical predictions. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high level of accuracy.
For this compound, the first step would be to perform a conformational search to identify the lowest energy conformer, as this will be the dominant species at standard conditions. The thermochemical properties would then be calculated for this conformer.
Table 1: Hypothetical Computationally Derived Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Value (Unit) | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | G3MP2B3 |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | Data not available | G3MP2B3 |
| Standard Entropy (gas) | S°(g) | Data not available | B3LYP/6-31G(d) |
| Heat Capacity (gas) | Cp | Data not available | B3LYP/6-31G(d) |
Note: The values in this table are placeholders as specific computational data for this compound is not available in the reviewed literature. The methods listed are examples of those commonly used for such calculations.
The determination of these properties is crucial for understanding the stability of the molecule and for chemical process design. While experimental thermochemical data for many complex molecules are scarce, computational methods can provide reliable estimates. A combined experimental and computational study on methylpiperidines has shown that G3MP2B3-derived numbers are in excellent agreement with experimental data for the standard molar enthalpies of formation. A similar approach could be applied to this compound to obtain reliable thermochemical data.
While specific computational and theoretical studies on this compound are not readily found in the existing scientific literature, the methodologies and theoretical frameworks for such investigations are well-established. The application of modern computational chemistry techniques, including DFT and high-level ab initio methods, would provide significant insights into the mechanistic chemistry and thermochemical properties of this compound. Such studies would be valuable for understanding its reactivity, stability, and potential applications in various fields of chemistry. Future research in this area would be beneficial to fill the current knowledge gap.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-[(Methylsulfanyl)methyl]piperidine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment and conformational study.
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural characterization of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals in these spectra provide crucial information about the electronic environment and connectivity of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the methylsulfanyl group. The protons on the piperidine ring typically appear in the upfield region, generally between 1.0 and 3.5 ppm. The proton at the C2 position, being adjacent to the substituent, would likely resonate at a slightly downfield chemical shift compared to the other ring protons. The two protons of the methylene bridge (-CH₂-S) would likely appear as a multiplet, and the three protons of the methyl group (-S-CH₃) would give a sharp singlet, typically around 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The piperidine ring carbons are expected to resonate in the range of 20-60 ppm. The C2 carbon, being substituted, would have a chemical shift different from the other piperidine carbons. The methylene carbon and the methyl carbon of the methylsulfanylmethyl group would also show characteristic signals.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | Multiplet | ~55-60 |
| Piperidine Ring CH₂ | Multiplets | ~20-30 |
| N-H | Broad Singlet | - |
| -CH₂-S- | Multiplet | ~35-40 |
| -S-CH₃ | Singlet | ~15-20 |
Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the piperidine ring, helping to trace the connectivity from C2-H to its neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the C2-H proton would show a correlation to the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In the case of this compound, HMBC could show correlations between the protons of the methylene bridge and the C2 carbon of the piperidine ring, as well as the methyl carbon of the methylsulfanyl group, thus confirming the attachment of the substituent.
The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. The substituent at the C2 position can adopt either an axial or an equatorial orientation. Dynamic NMR spectroscopy is a powerful tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for conformational exchange processes. At low temperatures, the ring inversion may be slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers. From the coalescence temperature of these signals, the free energy of activation for the ring inversion can be calculated. Such studies on substituted piperidines have provided valuable insights into their conformational preferences. ias.ac.in
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₅NS), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of its molecular formula.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents. For this particular compound, one would expect to see fragmentation corresponding to the loss of the methylsulfanylmethyl group or cleavage of the piperidine ring. The analysis of these fragmentation patterns is crucial for the structural confirmation of the compound.
A plausible fragmentation pattern for this compound in an MS/MS experiment is outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| [M+H]⁺ | [M+H - CH₃SH]⁺ | Methanethiol |
| [M+H]⁺ | [M+H - C₂H₅S]⁺ | Ethylsulfanyl radical |
| [M+H]⁺ | Piperidinyl cation | (Methylsulfanyl)methyl radical |
Note: The observed fragments can vary depending on the ionization method and collision energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
No experimental Infrared (IR) or Raman spectroscopy data for this compound has been found in published literature. This information is essential for a detailed vibrational analysis of the molecule, which would typically involve identifying characteristic stretching and bending frequencies for its key functional groups, including:
N-H stretch of the secondary amine in the piperidine ring.
C-H stretches for the aliphatic piperidine ring, the methylene bridge, and the methyl group.
C-N stretches within the piperidine ring.
C-S stretches associated with the methylsulfanyl group.
Various bending and deformation modes (e.g., CH₂, CH₃ scissoring, rocking, twisting).
Without access to experimental spectra, a data table of characteristic vibrational modes and their corresponding wavenumbers cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound or its conjugated derivatives is available in the scientific literature. As an unconjugated aliphatic amine and thioether, the parent compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). UV-Vis analysis would only be applicable to derivatives of this compound that incorporate a chromophore (a light-absorbing group), such as an aromatic ring or a conjugated system. Since no such derivatives with accompanying spectral data have been reported, this section cannot be completed.
Elemental Analysis for Purity and Composition Verification
There are no published research findings that provide experimental elemental analysis data for this compound. Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements to the theoretical values.
For this compound, with the chemical formula C₇H₁₅NS, the theoretical elemental composition can be calculated based on its molecular weight (145.27 g/mol ).
Table 7.5.1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 57.88 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 10.41 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.64 |
| Sulfur | S | 32.06 | 1 | 32.06 | 22.07 |
| Total | 145.264 | 100.00 |
Without experimental results from synthesized and purified samples, a comparison to verify purity and confirm the elemental composition is not possible.
Applications in Advanced Organic Synthesis As a Synthetic Auxiliary
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 2-[(methylsulfanyl)methyl]piperidine, arising from the stereocenter at the C2 position of the piperidine (B6355638) ring, makes it a valuable chiral building block. In its enantiomerically pure forms, it serves as a foundational element for the synthesis of complex chiral molecules. The strategic incorporation of this piperidine derivative can dictate the stereochemical outcome of a reaction sequence, enabling the construction of specific stereoisomers.
The utility of chiral piperidines as building blocks is well-established in pharmaceutical and natural product synthesis. The presence of both a secondary amine and a sulfur-containing side chain in this compound offers multiple points for synthetic modification, allowing for its integration into a wide array of molecular architectures with controlled stereochemistry. The development of efficient methods for the resolution of racemic 2-methylpiperidine (B94953), a closely related precursor, underscores the importance of accessing enantiopure piperidine derivatives for asymmetric synthesis.
Utilization as a Ligand in Transition Metal Catalysis
The nitrogen and sulfur atoms within this compound provide effective coordination sites for transition metals, positioning it as a versatile ligand in catalysis. The nature of the metal-ligand complex can be fine-tuned by modifying the piperidine ring or the sulfur moiety, thereby influencing the catalytic activity and selectivity of the metallic center.
Enantioselective Catalysis
When used in its enantiopure form, this compound can serve as a chiral ligand to induce asymmetry in metal-catalyzed reactions. The formation of a chiral coordination sphere around the metal center can lead to high levels of enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, and piperidine-containing structures are frequently explored for this purpose.
Regioselective and Chemoselective Catalysis
The electronic and steric properties imparted by the this compound ligand can influence the regioselectivity and chemoselectivity of a catalytic reaction. By modulating the ligand architecture, it is possible to direct a reaction to a specific site on a multifunctional substrate or to selectively transform one functional group in the presence of others. Transition metal complexes featuring N- and S-donor ligands are known to exhibit unique reactivity profiles, making them valuable tools for achieving selective chemical transformations.
Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
The piperidine ring is a prevalent structural motif in a vast number of biologically active compounds and natural products. This compound serves as a versatile intermediate for the construction of more complex heterocyclic scaffolds. The reactive secondary amine can participate in a variety of cyclization reactions, while the methylsulfanylmethyl group can be further functionalized or used to direct subsequent chemical steps.
The synthesis of novel heterocyclic compounds is a major focus of medicinal chemistry. Piperidine derivatives are frequently employed as starting materials for the generation of diverse molecular libraries for drug discovery. The unique substitution pattern of this compound provides a distinct starting point for the elaboration into novel fused or spirocyclic heterocyclic systems.
Future Research Directions and Perspectives
Exploration of New Synthetic Strategies for Enhanced Efficiency
Current synthetic approaches to functionalized piperidines often involve multi-step sequences. nih.gov Future research should prioritize the development of more efficient and sustainable methods for the synthesis of 2-[(Methylsulfanyl)methyl]piperidine.
Key Research Objectives:
Biocatalytic Approaches: The use of enzymes, such as lipases, for the synthesis of piperidine (B6355638) derivatives is a growing field. rsc.org Future work could explore immobilized lipase-catalyzed multicomponent reactions to construct the piperidine ring with the desired substitution pattern in a single, highly efficient step. rsc.org This would align with green chemistry principles by utilizing biodegradable catalysts under mild conditions.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for streamlining the synthesis of complex molecules. mdpi.com Research into rhodium-catalyzed or palladium-catalyzed C-H insertion reactions could enable the direct introduction of the (methylsulfanyl)methyl group onto a pre-existing piperidine ring, bypassing more complex synthetic routes. ajchem-a.com
Modular Synthesis: A recently unveiled modular approach combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for the streamlined synthesis of high-value piperidines. news-medical.net This strategy, which significantly reduces the number of synthetic steps from as many as 17 down to 2-5, could be adapted for this compound, enhancing efficiency and reducing costs. news-medical.net
| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate specificity. |
| C-H Functionalization | Increased atom economy, reduced step count, access to novel derivatives. | Regioselectivity and catalyst cost. |
| Modular Synthesis | Drastic reduction in steps, cost-effectiveness, avoidance of precious metals. | Adaptation of the enzymatic and catalytic steps to the specific substrate. |
Development of Advanced Catalytic Applications
The unique combination of a basic nitrogen atom within the piperidine ring and a soft sulfur donor in the side chain makes this compound an attractive candidate for development as a novel ligand or organocatalyst.
Potential Catalytic Roles:
Asymmetric Catalysis: As a chiral bidentate ligand, it could be used to coordinate with transition metals for asymmetric catalysis. Future studies should explore its application in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, where chiral piperidine-based ligands have shown promise.
Organocatalysis: Piperidine itself is a well-known organocatalyst. The thioether moiety could introduce novel steric and electronic effects, potentially enabling unique reactivity or selectivity in reactions like Michael additions or aldol (B89426) condensations.
Dual-Function Catalysis: The compound could act as a dual-function catalyst, where the amine and thioether groups participate in different aspects of the catalytic cycle. For instance, the amine could act as a Brønsted base while the sulfur atom coordinates to a metal or substrate.
In-depth Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new catalytic applications. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of reactions involving this compound.
Areas for Mechanistic Investigation:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into transition states, activation barriers, and reaction intermediates. researchgate.net Such studies would be instrumental in understanding the regioselectivity of C-H functionalization or the stereoselectivity of catalytic reactions.
Kinetic Studies: Detailed kinetic analysis of reactions, such as nucleophilic substitution at the sulfur atom or metal-catalyzed cross-coupling, can help to determine the rate-limiting steps and the influence of various reaction parameters. rsc.org
Spectroscopic Analysis: In-situ spectroscopic techniques, like NMR and IR, can be used to detect and characterize transient intermediates in both synthetic and catalytic processes, providing direct evidence for proposed mechanisms.
Integration with Flow Chemistry and Automation for Scalable Synthesis
To translate laboratory-scale syntheses into practical, industrial applications, the integration of modern technologies like flow chemistry and automation is essential. synplechem.com These technologies offer improved safety, reproducibility, and scalability. sci-hub.se
Future Technological Integration:
Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity. mdpi.com Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. sci-hub.se
Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes and catalytic applications. nih.govresearchgate.net These systems can perform multiple reactions in parallel, rapidly screening different catalysts, ligands, and reaction conditions. This high-throughput approach would be invaluable for exploring the catalytic potential of this compound and its derivatives.
| Technology | Potential Impact on this compound Research |
| Flow Chemistry | Enables safe and scalable production; improves reaction control and product purity. |
| Automation | Accelerates optimization of synthetic routes and catalytic applications; facilitates high-throughput screening. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
